molecular formula C18H27ClN2O2 B2512830 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 1795912-88-7

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one

Cat. No.: B2512830
CAS No.: 1795912-88-7
M. Wt: 338.88
InChI Key: CTTUCRCMIGACRJ-UHFFFAOYSA-N
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Description

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one is a synthetic compound that combines the structural features of adamantane, piperazine, and chloropropanone Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound Piperazine is a versatile heterocyclic amine, often used in pharmaceuticals, while chloropropanone is a reactive intermediate in organic synthesis

Preparation Methods

The synthesis of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative reagents to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets. The adamantane moiety can enhance lipophilicity and membrane permeability, facilitating the compound’s entry into cells. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chloropropanone group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

1-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-12(19)16(22)20-2-4-21(5-3-20)17(23)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUCRCMIGACRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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